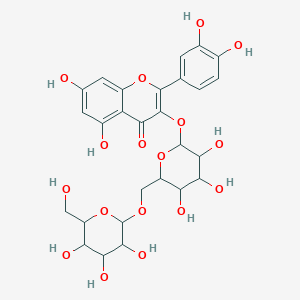

Quercetin-3-gentiobioside

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure, Stereochemistry, and Characterization of Quercetin-3-gentiobioside

[1]

Executive Summary

Quercetin-3-gentiobioside (Q3G) is a flavonoid diglycoside found in species such as Abelmoschus esculentus (Okra), Allium cepa (Onion), and Mimosa spp.[1] Distinct from the more common Quercetin-3-rutinoside (Rutin), Q3G possesses a unique disaccharide moiety—gentiobiose—linked to the quercetin aglycone.[1] This guide provides a rigorous technical breakdown of its molecular architecture, stereochemical configuration, and spectroscopic "fingerprint" required for validation in pharmaceutical applications.

Part 1: Molecular Architecture & Stereochemistry[1]

Structural Nomenclature

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1][2]

-

Common Name: Quercetin 3-O-

-D-gentiobioside[1] -

Chemical Formula:

[2] -

Molecular Weight: 626.52 g/mol

Stereochemical Configuration

The molecule is composed of three distinct structural domains. The stereochemical integrity of the glycosidic bonds is critical for biological activity and solubility.

-

Aglycone (Quercetin):

-

Inner Sugar (Glucose I):

-

Outer Sugar (Glucose II):

-

Identity:

-D-Glucopyranose.[1] -

Linkage: Attached to the C6 position of the Inner Sugar (C6'').

-

Bond Type:

glycosidic bond. This specific linkage defines the "gentiobiose" moiety. -

Stereocenters: Both glucose units maintain the

chair conformation, with all bulky groups (OH and

-

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the specific fragmentation logic used in Mass Spectrometry (MS/MS) for identification.

Caption: Structural connectivity of Quercetin-3-gentiobioside showing the critical

Part 2: Spectroscopic Characterization (The Fingerprint)

To validate the identity of Q3G, researchers must rely on a "Self-Validating" spectral dataset. The following parameters distinguish Q3G from its isomers (e.g., Quercetin-3-sophoroside or Quercetin-3,7-diglucoside).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Position | Carbon ( | Proton ( | Multiplicity & Coupling ( | Diagnostic Significance |

| Aglycone | ||||

| C-2 | 156.4 | - | - | |

| C-3 | 133.5 | - | - | Glycosylation site (Upfield shift vs aglycone) |

| C-4 | 177.5 | - | - | Carbonyl |

| H-6 | 98.9 | 6.18 | d, | meta-coupling with H-8 |

| H-8 | 93.8 | 6.39 | d, | meta-coupling with H-6 |

| H-2' | 115.4 | 7.52 | d, | B-ring characteristic |

| H-5' | 116.2 | 6.83 | d, | ortho-coupling |

| H-6' | 121.8 | 7.53 | dd, | |

| Inner Glucose | ||||

| C-1'' | 101.2 | 5.35 | d, | Confirms |

| C-6'' | 68.4 | 3.8-4.0 | m | CRITICAL: Downfield shift (vs 61.0) confirms 1 |

| Outer Glucose | ||||

| C-1''' | 103.5 | 4.38 | d, | Confirms |

| C-6''' | 61.1 | 3.4-3.6 | m | Normal primary alcohol shift (terminal) |

Technical Insight: The most common error in identifying Q3G is confusing it with Quercetin-3-sophoroside (

Mass Spectrometry (ESI-MS/MS)

Part 3: Isolation & Purification Protocol

This protocol is designed for high-purity isolation suitable for reference standard generation.[1]

Extraction Workflow (DOT Diagram)

Caption: Step-by-step isolation workflow emphasizing the polarity-based fractionation required to separate diglycosides from aglycones.

Detailed Methodology

-

Initial Extraction: Macerate dried plant material (e.g., Abelmoschus esculentus) in 70% Ethanol. The water content is crucial to swell the cellular matrix and dissolve the polar diglycoside.

-

Defatting: Partition the crude extract with n-Hexane to remove chlorophyll and lipids. Discard the hexane layer.

-

Enrichment: Partition the aqueous residue with Ethyl Acetate (removes aglycones and monoglycosides) followed by n-Butanol .

-

Critical Step: Q3G, being a diglycoside, partitions preferentially into the n-Butanol phase or remains in the aqueous phase depending on saturation.

-

-

Purification (Preparative HPLC):

Part 4: Structural Stability & Reactivity[1]

For drug development, understanding the stability profile is mandatory.

-

Acid Hydrolysis:

-

Q3G is sensitive to acid hydrolysis (e.g., 1N HCl at 80°C).

-

Result: Complete cleavage of the gentiobiose to yield Quercetin (aglycone) + 2 Glucose units.

-

Assay Utility: Used to quantify total aglycone content in pharmacokinetic studies.

-

-

Enzymatic Hydrolysis:

- -Glucosidase: Will cleave the terminal glucose first, then the inner glucose.

-

Metabolic Note: In vivo, cytosolic

-glucosidases (LPH) are required for absorption.[1] The gentiobiose linkage (

References

-

PubChem. (2023). Quercetin 3-O-gentiobioside (Compound CID 5320834).[1] National Library of Medicine. [Link]

-

Agilent Technologies. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (Application Note demonstrating fragmentation patterns of quercetin glycosides). [Link]

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids.[8] Springer-Verlag.[1] (Seminal text for UV and NMR shift interpretation of flavonoid glycosides). [Link]

-

ResearchGate. (2020). Isolation and Confirmation of Quercetin-3-O-Glycosides.[1][5] (Methodology for extraction and purification).[3][5][9] [Link]

Sources

- 1. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 5. scirp.org [scirp.org]

- 6. Quercetin 3-gentiobioside-7-glucoside | C33H40O22 | CID 44259170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

Physical and chemical properties of Quercetin-3-gentiobioside

[1][2][6]

Physicochemical Profile

Understanding the physical limits of Q3G is critical for formulation and assay development. The disaccharide moiety renders the molecule significantly more polar than Quercetin, yet it retains poor solubility in cold water.

| Property | Value / Observation | Implication for Research |

| Melting Point | 205–207 °C (Dec.) [1] | Do not use melting point as a primary purity check; compound decomposes.[1][2] |

| Solubility (Water) | Low (Cold); Moderate (Hot) | Requires heating or co-solvents (DMSO/EtOH) for aqueous bioassays.[2] |

| Solubility (Organic) | High in DMSO, MeOH, EtOH | DMSO is the preferred vehicle for stock solutions (100 mg/mL). |

| pKa (Predicted) | ~6.2 (7-OH), ~7.5 (4'-OH) [2] | Stable in acidic mobile phases; ionizes/degrades in basic buffers (pH > 8).[1][2] |

| LogP | -0.73 (Estimated) | Hydrophilic nature suggests poor passive membrane permeability without transporters.[1][2] |

| UV Maxima | 256 nm (Band II), 355 nm (Band I) | Typical flavonol spectrum; Band I shifts bathochromically with alkalis. |

Stability Warning: Like most O-glycosides, Q3G is susceptible to acid hydrolysis.[1][2] Prolonged exposure to strong acids (e.g., 1M HCl at >60°C) will cleave the gentiobiose, yielding Quercetin aglycone. Ensure LC mobile phases use weak acids (0.1% Formic/Acetic) to prevent on-column degradation.[1][2]

Analytical Specifications (The "Fingerprint")

To validate the identity of Q3G, researchers must triangulate data from HPLC retention, UV spectral matching, and Mass Spectrometry.

A. High-Performance Liquid Chromatography (HPLC) Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Gradient: 10% B to 40% B over 20 mins; wash to 100% B.

-

Detection: 354 nm (Primary), 254 nm (Secondary).

-

Expected Retention: Q3G elutes earlier than Quercetin aglycone and earlier than Quercetin-3-glucoside due to the increased polarity of the diglycoside.[1][2]

B. Nuclear Magnetic Resonance (NMR) Signature

The diagnostic peaks distinguishing Q3G from other glycosides are the two anomeric protons and the C6 shift of the inner glucose.

-

Aglycone Region (1H, DMSO-d6):

-

Sugar Region (Key Differentiator):

C. Mass Spectrometry (ESI-MS)

Extraction & Isolation Strategy

Isolating Q3G requires separating it from the more abundant monoglycosides (like Hyperoside or Isoquercitrin). The following workflow maximizes yield and purity.

-

Defatting: Always wash the crude extract with Hexane to remove lipids that interfere with column binding.

-

Partitioning: Q3G is a diglycoside and is more polar. While Quercetin aglycone partitions into Ethyl Acetate, Q3G often remains in the aqueous phase or partitions into n-Butanol .[1][2] Do not discard the aqueous/butanol layer.

-

Polishing: Use Sephadex LH-20 with Methanol to separate Q3G from polymeric tannins.[1][2]

Biological Relevance & Mechanism

While this guide focuses on properties, the physicochemical profile dictates the biological mechanism.

-

Aldose Reductase Inhibition (ARI): Q3G is a potent inhibitor of Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway [3].

-

Structure-Activity Relationship (SAR): The bulky gentiobiose group at C3 prevents rapid metabolic conjugation (glucuronidation) at that site, potentially extending the plasma half-life compared to the aglycone.[1][2] However, it also sterically hinders binding to certain kinase pockets, making it more selective for carbohydrate-processing enzymes like AR.[1][2]

References

-

LookChem. (n.d.).[1][2] Quercetin 3-O-gentiobioside Chemical Properties. Retrieved from [2]

-

PubChem. (2023).[1][2] Quercetin 3-gentiobioside (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved from [2]

-

Lee, Y. K., et al. (2017). "Inhibitory Effect of Chemical Constituents Isolated from Artemisia iwayomogi on Polyol Pathway". Biomed Research International.[1][2][6] Retrieved from [2]

-

FooDB. (n.d.). Compound Summary: Quercetin 3-gentiobioside.[1][2][5][6][8] Retrieved from

-

ChemSrc. (2023).[1][2] Quercetin-3-gentiobioside Physicochemical Data. Retrieved from

Sources

- 1. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gijhsr.com [gijhsr.com]

- 4. quercetin 3-O-gentiobioside-7-O-rhamnoside | C33H40O21 | CID 90657553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]

- 6. Quercetin-3-gentiobioside | CAS:7431-83-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. Supelco > Quercetin 3-gentiobioside phyproof® Reference Substance | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 8. Cas 7431-83-6,quercetin 3-O-gentobioside | lookchem [lookchem.com]

Unlocking the Therapeutic Promise of Quercetin-3-gentiobioside: A Technical Guide for Drug Development Professionals

Abstract

Quercetin-3-gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and multifaceted therapeutic potential, with a focus on its antioxidant, anti-inflammatory, and anticancer activities. We delve into the current understanding of its bioavailability and metabolism, drawing comparisons with related quercetin glycosides to inform preclinical development strategies. Furthermore, this guide furnishes detailed experimental protocols for the isolation, purification, and bioactivity assessment of Quercetin-3-gentiobioside, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore its full therapeutic utility.

Introduction: The Molecular Landscape of Quercetin-3-gentiobioside

Quercetin-3-gentiobioside is a flavonoid belonging to the flavonol subclass. Its structure consists of a quercetin aglycone backbone linked to a gentiobiose disaccharide (two glucose units) at the C3 position. This glycosidic linkage significantly influences its physicochemical properties, including solubility and bioavailability, compared to its aglycone form, quercetin.

Chemical and Physical Properties [1]

| Property | Value |

| Molecular Formula | C27H30O17 |

| Molecular Weight | 626.5 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one |

| Appearance | Typically a yellow powder |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and ethanol. |

Natural Occurrences:

Quercetin-3-gentiobioside is found in a variety of plant species. Notable sources include:

-

Artemisia gmelinii and Artemisia iwayomogi[1]

-

Okra (Abelmoschus esculentus)[2]

-

Certain species of Lasthenia[1]

-

Phyllanthus virgatus and Fagonia glutinosa[3]

The presence of this compound in various botanicals underscores its dietary relevance and potential as a source for pharmaceutical development.

Pharmacological Potential: A Multi-Targeted Approach

The therapeutic promise of Quercetin-3-gentiobioside lies in its diverse biological activities, which are largely attributed to the quercetin aglycone released upon hydrolysis. However, the glycoside form itself may possess unique properties and influence the compound's pharmacokinetic profile.

Potent Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to numerous chronic diseases. Quercetin and its glycosides are renowned for their potent antioxidant properties.

Mechanism of Action: The antioxidant capacity of Quercetin-3-gentiobioside is primarily derived from the quercetin moiety, which can neutralize free radicals through several mechanisms:

-

Hydrogen Atom Donation: The phenolic hydroxyl groups on the quercetin structure can donate a hydrogen atom to free radicals, thereby stabilizing them.

-

Electron Donation: Quercetin can also donate electrons to reduce reactive oxygen species.

-

Metal Chelation: By chelating transition metal ions like iron and copper, quercetin can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals.

Caption: Antioxidant mechanism of Quercetin-3-gentiobioside.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Quercetin has demonstrated significant anti-inflammatory activity in numerous preclinical models.

Mechanism of Action: The anti-inflammatory effects of quercetin, and by extension Quercetin-3-gentiobioside, are mediated through the modulation of key inflammatory signaling pathways:

-

Inhibition of NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5]

-

Modulation of MAPK Pathway: Quercetin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK, which are crucial for the production of pro-inflammatory cytokines.[6][7]

-

Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Caption: Anti-inflammatory signaling pathways modulated by Quercetin.

Promising Anticancer Activity

Quercetin has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.

Mechanism of Action: The anticancer effects of quercetin are multi-faceted and involve:

-

Induction of Apoptosis: Quercetin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[8][9][10][11]

-

Cell Cycle Arrest: Quercetin can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Signaling Pathways: Quercetin can interfere with pro-survival signaling pathways in cancer cells, such as the PI3K/Akt and MAPK pathways.

Caption: Anticancer mechanisms of Quercetin.

Other Emerging Pharmacological Activities

-

Aldose Reductase Inhibition: Quercetin-3-gentiobioside has been identified as an inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. This suggests its potential in the management of diabetes.

-

Antidiabetic Effects: Okra, a source of Quercetin-3-gentiobioside, has been shown to possess antidiabetic properties, which may be partly attributed to this flavonoid.[2]

-

Neuroprotective Potential: The anti-inflammatory and antioxidant properties of quercetin suggest a potential role in protecting against neurodegenerative diseases.

Bioavailability and Metabolism: A Critical Consideration

The therapeutic efficacy of any compound is intrinsically linked to its bioavailability and metabolic fate. While specific pharmacokinetic data for Quercetin-3-gentiobioside is limited, valuable insights can be drawn from studies on other quercetin glycosides.

General Principles of Flavonoid Glycoside Absorption and Metabolism:

-

Hydrolysis is Key: Generally, flavonoid glycosides are not readily absorbed in their intact form. They typically undergo hydrolysis in the small intestine or colon to release the aglycone (quercetin), which is then absorbed.

-

Role of Gut Microbiota: The gut microbiota plays a crucial role in the metabolism of flavonoid glycosides that are not hydrolyzed in the small intestine. Bacterial enzymes can cleave the sugar moieties, liberating the aglycone for absorption in the colon.[1]

-

Phase II Metabolism: Once absorbed, the quercetin aglycone undergoes extensive phase II metabolism in the enterocytes and the liver, where it is conjugated with glucuronic acid, sulfate, or methyl groups. These conjugated metabolites are the primary forms found in circulation.[1]

Inferred Bioavailability of Quercetin-3-gentiobioside:

Based on studies of other quercetin glycosides, it can be hypothesized that the bioavailability of Quercetin-3-gentiobioside is influenced by the nature of its sugar moiety. The disaccharide structure of gentiobiose may lead to slower hydrolysis and absorption compared to monosaccharide glycosides like quercetin-3-glucoside.

Comparative Pharmacokinetic Parameters of Quercetin Glycosides (from rat and human studies):

| Compound | Cmax | Tmax | Relative Bioavailability | Reference |

| Quercetin-3-glucoside | ~5.0 µM | ~0.6 hours | High | [12] |

| Quercetin-4'-glucoside | ~4.5 µM | ~0.45 hours | High | [12] |

| Quercetin-3-rutinoside (Rutin) | Lower | Longer (~7 hours) | Low (~20% of glucosides) | [8] |

| Quercetin Aglycone | Variable | Variable | Lower than glucosides | [13] |

Note: Specific Cmax and Tmax values for Quercetin-3-gentiobioside are not currently available in the literature. The data presented here for other glycosides serves as a comparative reference.

Experimental Protocols: A Practical Guide

This section provides standardized, step-by-step methodologies for the investigation of Quercetin-3-gentiobioside.

Isolation and Purification of Quercetin-3-gentiobioside from Plant Material

This protocol provides a general framework for the extraction and purification of Quercetin-3-gentiobioside. Optimization may be required depending on the specific plant source.

Workflow:

Caption: Workflow for the isolation and purification of Quercetin-3-gentiobioside.

Methodology:

-

Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.

-

Repeat the extraction process three times.

-

-

Concentration:

-

Combine the methanolic extracts and filter through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Purification:

-

Macroporous Resin Chromatography: Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20). Wash the column with water to remove sugars and other polar impurities. Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Sephadex LH-20 Chromatography: Collect the flavonoid-rich fractions and concentrate them. Further purify the target compound using a Sephadex LH-20 column with methanol as the mobile phase.

-

-

Analysis and Identification:

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water).

-

Identify the purified Quercetin-3-gentiobioside by comparing its retention time and UV spectrum with a reference standard using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a series of concentrations of Quercetin-3-gentiobioside and a positive control (e.g., ascorbic acid or quercetin) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use methanol as a blank.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

-

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Quercetin-3-gentiobioside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a standard curve of sodium nitrite to quantify the amount of nitrite in the samples.

-

-

Cell Viability Assay (MTT Assay):

-

Perform a concurrent MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

Conclusion and Future Directions

Quercetin-3-gentiobioside presents a compelling profile as a potential therapeutic agent with significant antioxidant, anti-inflammatory, and anticancer properties. Its natural abundance and diverse biological activities warrant further investigation for its application in drug development.

Key Future Research Areas:

-

Pharmacokinetic Studies: Rigorous pharmacokinetic studies are essential to determine the precise bioavailability, metabolism, and tissue distribution of Quercetin-3-gentiobioside in preclinical models and eventually in humans.

-

Mechanism of Action Studies: While the general mechanisms of quercetin are well-documented, further research is needed to elucidate the specific signaling pathways and molecular targets of Quercetin-3-gentiobioside in its intact and metabolized forms.

-

In Vivo Efficacy Studies: Well-designed in vivo studies are required to validate the therapeutic potential of Quercetin-3-gentiobioside in relevant disease models.

-

Formulation Development: The development of novel formulation strategies to enhance the bioavailability of Quercetin-3-gentiobioside could significantly improve its therapeutic efficacy.

By addressing these key research questions, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13915961, Quercetin-3-gentiobioside. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5320834, Quercetin 3-O-gentiobioside. Retrieved from [Link]

-

Cheng, M., Guan, Y., Xin, X., Yi, X., & Liu, Y. (2023). Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Experimental and Therapeutic Medicine, 26(5), 499. [Link]

-

Park, C., Kim, G. Y., Kim, W. J., & Choi, Y. H. (2012). Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells. Journal of medicinal food, 15(6), 564–571. [Link]

-

Chekalina, N. I., Burmak, Y. G., Petrov, Y. A., & Kazakov, Y. M. (2018). Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Indian heart journal, 70(5), 593–597. [Link]

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., & Shahbaz, M. (2018). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. Tumour biology : the journal of the International Society for Oncodevelopmental Biology and Medicine, 40(9), 1010428318799468. [Link]

-

Hollman, P. C., van Trijp, J. M., & Katan, M. B. (1997). Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. The Journal of nutrition, 130(5), 1200–1203. [Link]

-

Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6661. [Link]

-

Hollman, P. C., Bijsman, M. N., van Gameren, Y., Cnossen, E. P., de Vries, J. H., & Katan, M. B. (1999). Relative bioavailability of the antioxidant flavonoid quercetin from various food in man. FEBS letters, 449(1), 119–123. [Link]

-

Wang, J., Zhang, L., Chen, J., Wang, Y., & Wang, Y. (2014). Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS. Journal of pharmacological sciences, 126(2), 164–171. [Link]

-

Granado-Serrano, A. B., Martín, M. A., Bravo, L., Goya, L., & Ramos, S. (2006). Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2). Journal of nutrition, 136(11), 2715–2721. [Link]

-

Zhang, F., Feng, J., Zhang, J., Kang, X., & Qian, D. (2018). Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery. Experimental and therapeutic medicine, 15(5), 4333–4339. [Link]

-

Chekalina, N. I., Burmak, Y. G., Petrov, Y. A., & Kazakov, Y. M. (2018). Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. Indian heart journal, 70(5), 593–597. [Link]

- Cho, S. Y., Park, S. J., Kwon, M. J., Jeong, T. S., Bok, S. H., Choi, W. Y., Jeong, W. I., Ryu, S. Y., Do, S. H., Lee, C. S., Song, J. C., & Jeong, K. S. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. Molecular and cellular biochemistry, 243(1-2), 153–160.

-

Kashani, H. R., & Ziamajidi, N. (2018). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology reports, 40(2), 879–887. [Link]

-

Cheng, M., Guan, Y., Xin, X., Yi, X., & Liu, Y. (2023). Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis. Experimental and Therapeutic Medicine, 26(5), 499. [Link]

-

Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., Uehleke, B., Drewelow, B., Pforte, H., Jacobasch, G., Derendorf, H., & Veit, M. (2001). Pharmacokinetics and bioavailability of quercetin glycosides in humans. Journal of clinical pharmacology, 41(5), 492–499. [Link]

-

Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. PeerJ, 7, e6661. [Link]

-

Lee, J. E., Kim, J. H., & Lee, Y. G. (2016). Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells. Oncology letters, 12(3), 1853–1860. [Link]

-

Kaşıkcı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 146-151. [Link]

-

Cho, S. Y., Park, S. J., Kwon, M. J., Jeong, T. S., Bok, S. H., Choi, W. Y., Jeong, W. I., Ryu, S. Y., Do, S. H., Lee, C. S., Song, J. C., & Jeong, K. S. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases and NF-?B pathway in lipopolysaccharide-stimulated macrophage. Molecular and Cellular Biochemistry, 243(1-2), 153-160. [Link]

-

Kaşıkcı, M. B., & Bağdatlıoğlu, N. (2016). Bioavailability of Quercetin. Current Research in Nutrition and Food Science Journal, 4(Special Issue 2), 146-151. [Link]

-

Kim, G. T., Lee, S. H., Kim, J. I., & Kim, Y. M. (2015). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. International journal of molecular medicine, 35(3), 853–859. [Link]

-

Healthline. (2022). 17 Foods to Lower Your Blood Sugar. Retrieved from [Link]

-

Wang, Y., Sun, B., Zhang, C., Li, X., & Li, P. (2019). Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway. Phytotherapy research : PTR, 33(9), 2401–2408. [Link]

-

Ullah, A., Munir, S., Badshah, S. L., Khan, N., Ghani, L., Poulson, B. G., Emwas, A. H., & Jaremko, M. (2020). A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single-Dose Study. Pharmaceuticals, 16(8), 1143. [Link]

Sources

- 1. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin induces apoptosis by activating caspase-3 and regulating Bcl-2 and cyclooxygenase-2 pathways in human HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability of Quercetin – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

Topic: The Role of Quercetin-3-gentiobioside in Diabetes Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus remains a global health crisis, necessitating the exploration of novel therapeutic agents. Natural flavonoids have emerged as a promising class of compounds, with Quercetin and its glycosides standing out for their multi-target efficacy. This technical guide focuses on a specific, potent glycoside: Quercetin-3-gentiobioside (Q3G). While research on the parent molecule, Quercetin, is extensive, this document synthesizes direct and inferred evidence to position Q3G as a significant candidate in diabetes research. We dissect its pleiotropic mechanisms, which span the attenuation of glucose absorption, enhancement of cellular glucose uptake via critical signaling pathways like AMPK and PI3K/Akt, preservation of pancreatic β-cell function, and mitigation of chronic inflammation and diabetic complications. This guide provides not only the mechanistic rationale but also detailed, field-proven methodologies for investigating Q3G, offering a comprehensive resource for its preclinical evaluation as a potential antidiabetic agent.

Introduction: The Challenge of Diabetes and the Promise of Flavonoids

The escalating prevalence of Type 2 Diabetes Mellitus (T2DM), characterized by insulin resistance and progressive β-cell dysfunction, presents a formidable challenge to healthcare systems worldwide. Current pharmacological interventions, while effective, are often accompanied by adverse effects, driving the search for safer, more effective therapeutic alternatives[1]. Nature offers a rich repository of bioactive compounds, among which flavonoids have garnered significant attention for their antidiabetic properties[2].

Quercetin, a flavonol abundant in fruits and vegetables, has been extensively studied for its ability to modulate glucose homeostasis through a variety of mechanisms[3][4]. However, in nature, Quercetin often exists in its glycosidic forms, where sugar moieties are attached to the core structure. These glycosides can have different bioavailability and bioactivity profiles. This guide specifically illuminates the role of Quercetin-3-gentiobioside (Q3G) , a flavonoid found in sources like okra, which has been identified as a potent compound in reducing blood sugar[5]. By examining the established actions of Quercetin and its related glycosides, we can construct a robust scientific framework for understanding and investigating the therapeutic potential of Q3G in diabetes research.

Section 1: Quercetin-3-gentiobioside - A Molecular Profile

Quercetin-3-gentiobioside is a flavonoid glycoside. Its structure consists of the Quercetin aglycone linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. This glycosylation significantly influences its solubility and metabolic fate.

Natural Sources:

-

Okra (Abelmoschus esculentus)[5]

-

Plants of the Ericaceae (Heath) family

-

Descurainia sophia (flixweed) seeds[6]

The presence of Q3G in edible plants underscores its potential as a dietary component for diabetes management. Its unique structure warrants dedicated investigation to distinguish its specific activities from the broader class of Quercetin glycosides.

Section 2: The Multi-Pronged Anti-Diabetic Strategy of Q3G

The therapeutic potential of Q3G in diabetes stems from its ability to intervene at multiple pathological nodes. Its action is not limited to a single target but rather a coordinated modulation of various physiological processes to restore glucose homeostasis.

Attenuation of Postprandial Hyperglycemia

A primary strategy in diabetes management is to control the rapid surge in blood glucose after a meal. Q3G contributes to this by acting within the gastrointestinal tract.

-

Inhibition of α-Glucosidase: This enzyme, located in the intestinal brush border, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Quercetin and its glycosides are known inhibitors of α-glucosidase[7][8]. By inhibiting this enzyme, Q3G can delay carbohydrate digestion, thereby blunting the postprandial glycemic peak[1]. This mechanism is functionally similar to that of the prescription drug acarbose.

-

Inhibition of Intestinal Glucose Transporters: Studies on the related compound Quercetin-3-O-glucoside have shown that it can competitively inhibit the sodium-dependent glucose transporter 1 (SGLT1)[9]. This action directly reduces the absorption of glucose from the intestinal lumen into the bloodstream. It is highly probable that Q3G shares this mechanism, offering a dual blockade on carbohydrate digestion and glucose absorption.

Enhancement of Cellular Glucose Utilization: The AMPK and PI3K/Akt Pathways

Insulin resistance in peripheral tissues like skeletal muscle and adipose tissue is a hallmark of T2DM. Q3G is hypothesized to bypass or restore insulin signaling through two critical pathways.

-

Activation of the AMPK Pathway: The 5' AMP-activated protein kinase (AMPK) is a master regulator of cellular energy. Its activation, independent of insulin, promotes glucose uptake via the translocation of glucose transporter 4 (GLUT4) to the cell membrane[10]. Quercetin and its glycosides are potent activators of AMPK, often by increasing the cellular AMP:ATP ratio, mimicking a state of low energy[11][12][13]. This action is analogous to that of metformin, a frontline antidiabetic drug[14]. Activation of AMPK by Q3G in skeletal muscle would lead to increased glucose disposal from the blood, a critical factor in controlling hyperglycemia[15].

-

Modulation of the Insulin (PI3K/Akt) Signaling Pathway: In healthy individuals, insulin binding to its receptor triggers a cascade involving the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), activation of Phosphoinositide 3-kinase (PI3K), and subsequent phosphorylation of Akt. This cascade culminates in GLUT4 translocation and glucose uptake[14]. In insulin-resistant states, this pathway is impaired. Quercetin has been shown to restore the phosphorylation of key molecules like PI3K and IRS-1, thereby enhancing insulin sensitivity and promoting insulin-mediated glucose uptake[1][16].

Preservation of Pancreatic β-Cell Function

The progressive failure of insulin-secreting pancreatic β-cells is a critical aspect of T2DM pathogenesis. This decline is largely driven by oxidative stress resulting from chronic hyperglycemia and hyperlipidemia.

-

Antioxidant Protection: Chronic hyperglycemia leads to an overproduction of reactive oxygen species (ROS), which are particularly damaging to β-cells due to their intrinsically low antioxidant defenses. Quercetin is a powerful antioxidant that can scavenge free radicals, protecting β-cells from ROS-mediated damage and apoptosis[1][17][18]. This protective effect helps preserve β-cell mass and function.

-

Enhanced Insulin Secretion: Beyond protection, Quercetin has been shown to directly stimulate insulin secretion from pancreatic β-cells. This mechanism may involve the direct activation of L-type Ca²+ channels, leading to an influx of calcium that triggers insulin vesicle exocytosis[19].

Mitigation of Diabetic Complications

Long-term complications of diabetes, such as retinopathy, nephropathy, and neuropathy, are major causes of morbidity. Q3G shows promise in mitigating these complications through specific enzymatic inhibition.

-

Inhibition of Aldose Reductase (AR): In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where AR converts it to sorbitol. The accumulation of sorbitol is a key factor in the development of diabetic complications. Q3G is a documented inhibitor of aldose reductase, with an IC50 value of 10.60 μM, making it a strong candidate for preventing this pathological process[20].

-

Inhibition of Advanced Glycation End Products (AGEs): AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to high sugar levels. They contribute to vascular stiffening and other diabetic complications. Q3G has been shown to inhibit the formation of AGEs, further protecting tissues from long-term hyperglycemic damage[20][21][22].

Amelioration of Insulin Resistance via Anti-inflammatory Action

Chronic, low-grade inflammation is a key driver of insulin resistance. Adipose tissue, in particular, becomes a source of pro-inflammatory cytokines that impair insulin signaling.

-

Suppression of Inflammatory Pathways: Obesity-associated T2DM involves the activation of inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB)[1]. Quercetin effectively suppresses these pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β[23][24]. By reducing this inflammatory tone, Q3G can improve insulin sensitivity in target tissues.

Section 3: Methodologies for Investigating Q3G in a Research Setting

To rigorously evaluate the antidiabetic potential of Q3G, a series of validated in vitro, cell-based, and in vivo experiments are essential. The following protocols provide a self-validating framework for investigation.

In Vitro Assay: α-Glucosidase Inhibition

This assay directly measures the ability of Q3G to inhibit the enzymatic activity of α-glucosidase, a key mechanism for controlling postprandial hyperglycemia.

Protocol:

-

Reagent Preparation:

-

Prepare a 1.0 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).

-

Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

-

Dissolve Q3G and a positive control (Acarbose) in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of varying concentrations of Q3G or Acarbose.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Data Acquisition:

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Causality and Validation:

-

The percentage of inhibition is calculated relative to a control well containing buffer instead of the inhibitor.

-

Plotting inhibition versus concentration allows for the determination of the IC50 value. A dose-dependent inhibition curve validates that the effect is specific to Q3G. Comparing the IC50 of Q3G to that of Acarbose provides a benchmark for its potency.

-

Cell-Based Assay: Glucose Uptake in L6 Myotubes

This assay assesses the effect of Q3G on glucose transport into skeletal muscle cells, a primary site of postprandial glucose disposal.

Protocol:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Experimental Treatment:

-

Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.

-

Treat cells with various concentrations of Q3G for 18-24 hours. Include a vehicle control (DMSO), a positive control for the insulin pathway (100 nM Insulin for 30 min), and a positive control for the AMPK pathway (2 mM AICAR for 30 min)[10].

-

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer buffer.

-

Add Krebs-Ringer buffer containing 2-NBDG (a fluorescent glucose analog) to each well and incubate for 30 minutes.

-

-

Data Acquisition and Validation:

-

Wash the cells to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

A significant increase in fluorescence in Q3G-treated cells compared to the vehicle control indicates enhanced glucose uptake. To validate the pathway, co-incubate Q3G with inhibitors like Wortmannin (PI3K inhibitor) or Dorsomorphin (AMPK inhibitor)[12]. If the effect of Q3G is blocked, it confirms the involvement of that specific pathway.

-

In Vivo Evaluation: Streptozotocin (STZ)-Induced Diabetic Rodent Model

This model is the gold standard for preclinical evaluation of antidiabetic agents, mimicking key aspects of Type 1 and, when combined with a high-fat diet, Type 2 diabetes.

Protocol:

-

Induction of Diabetes:

-

Acclimate male Wistar rats or C57BL/6J mice for one week.

-

For a model resembling T2DM, feed animals a high-fat diet (HFD) for 4-8 weeks to induce insulin resistance.

-

Induce diabetes with a single intraperitoneal injection of STZ (e.g., 55 mg/kg for rats)[18]. STZ is selectively toxic to pancreatic β-cells.

-

Confirm diabetes 72 hours post-injection by measuring fasting blood glucose (levels ≥ 16.7 mmol/L or 300 mg/dL are considered diabetic)[15].

-

-

Treatment Regimen:

-

Divide diabetic animals into groups: Diabetic Control (vehicle), Q3G-treated (e.g., 50 mg/kg, oral gavage), and Positive Control (e.g., Metformin, 150 mg/kg). Include a non-diabetic control group.

-

Administer treatment daily for 4-8 weeks.

-

-

Endpoint Analysis and Validation:

-

Weekly Monitoring: Track body weight and fasting blood glucose.

-

Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose disposal capacity.

-

Terminal Blood Collection: Measure serum insulin, lipid profile (triglycerides, cholesterol), and inflammatory markers (TNF-α, IL-6)[18].

-

Tissue Harvesting: Collect liver, skeletal muscle, and pancreas for histopathology and Western blot analysis (to confirm activation of AMPK, Akt, etc.).

-

A statistically significant reduction in fasting blood glucose and improved glucose tolerance in the Q3G group compared to the diabetic control validates its in vivo efficacy.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of Q3G in plant extracts or biological samples is crucial for standardization and pharmacokinetic studies.

Protocol:

-

Sample Preparation:

-

Plant Material: Perform methanolic or ethanolic extraction, followed by filtration.

-

Plasma: Use protein precipitation with methanol, followed by centrifugation[25].

-

-

Chromatographic Conditions:

-

Quantification and Validation:

-

Generate a calibration curve using a certified Q3G standard.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision[27][28]. The method is validated if the calibration curve has a correlation coefficient (r²) > 0.999 and precision/accuracy values are within acceptable limits (e.g., <15%).

-

| Parameter | Typical Value | Source |

| Column | Reversed-phase C18 | [26] |

| Detection | UV/DAD at 354 nm | [26] |

| Mobile Phase | Acetonitrile/Water (acidified) | [25] |

| Linearity (r²) | > 0.999 | [27] |

| Quantitation Limit | ~0.71 µg/mL | [27] |

Section 4: Synthesis and Future Directions

The evidence strongly suggests that Quercetin-3-gentiobioside is a highly promising candidate for diabetes research and development. Its multifaceted mechanism of action—combining the inhibition of glucose absorption, enhancement of glucose uptake, protection of β-cells, and suppression of inflammation—positions it as a potential multi-target therapeutic agent. This pleiotropic activity is advantageous, as it addresses several underlying pathologies of T2DM simultaneously.

However, a critical hurdle for flavonoids, including Quercetin, is their often-low bioavailability[29][30]. Future research must therefore focus on:

-

Pharmacokinetic Studies: Conducting rigorous pharmacokinetic analyses of Q3G to understand its absorption, distribution, metabolism, and excretion (ADME) profile[25].

-

Bioavailability Enhancement: Exploring formulation strategies, such as nanoencapsulation or the use of phospholipid complexes, to improve the systemic delivery and efficacy of Q3G.

-

Clinical Trials: Moving from preclinical animal models to well-designed human clinical trials to validate the efficacy and safety of Q3G in diabetic patients.

By systematically addressing these areas, the scientific community can fully unlock the therapeutic potential of Quercetin-3-gentiobioside, potentially yielding a novel, nature-derived agent in the fight against diabetes.

References

-

Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. FAO AGRIS. [Link]

-

ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. ResearchGate. [Link]

-

Welsch, C. A., et al. (2004). Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of porcine jejunum. British Journal of Nutrition. [Link]

-

Ferraz, C. R., et al. (2024). Natural Antidiabetic Agents: Insights into Ericaceae-Derived Phenolics and Their Role in Metabolic and Oxidative Modulation in Diabetes. PMC. [Link]

-

He, X., et al. (2016). A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study. Biomedical Chromatography. [Link]

-

Gormaz, J. G., et al. (2020). Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus. PMC. [Link]

-

Salehi, B., et al. (2022). Quercetin as an Anti-Diabetic Agent in Rodents—Is It Worth Testing in Humans?. PMC. [Link]

-

Eid, H. M., et al. (2010). Stimulation of AMP-activated protein kinase and enhancement of basal glucose uptake in muscle cells by quercetin and quercetin glycosides, active principles of the antidiabetic medicinal plant Vaccinium vitis-idaea. Molecular Nutrition & Food Research. [Link]

-

ResearchGate. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. ResearchGate. [Link]

-

Stolf, A. M., et al. (2024). Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes. MDPI. [Link]

-

ResearchGate. (2023). Anti-diabetic effect of quercetin in type 2 diabetes mellitus by regulating the microRNA-92b-3p/EGR1 axis. ResearchGate. [Link]

-

Dhanya, R., et al. (2017). Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line. Frontiers in Pharmacology. [Link]

-

Chellian, R., et al. (2024). Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management. Natural Resources for Human Health. [Link]

-

ResearchGate. (2017). Quercetin-3- O -glucoside Improves Glucose Tolerance in Rats and Decreases Intestinal Sugar Uptake in Caco-2 Cells. ResearchGate. [Link]

-

Sandilya, P., et al. (2025). Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies. Inflammopharmacology. [Link]

-

Chellian, R., et al. (2021). Quercetin for managing type 2 diabetes and its complications, an insight into multitarget therapy. Biomedicine & Pharmacotherapy. [Link]

-

Stolf, A. M., et al. (2024). Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes. ResearchGate. [Link]

-

Eid, H. M., & Haddad, P. S. (2017). The Antidiabetic Potential of Quercetin: Underlying Mechanisms. Current Medicinal Chemistry. [Link]

-

Jeong, S. M., et al. (2012). Quercetin ameliorates hyperglycemia and dyslipidemia and improves antioxidant status in type 2 diabetic db/db mice. PMC. [Link]

-

Eid, H. M., et al. (2015). The molecular basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes. PMC. [Link]

-

Pan, P., et al. (2013). Quercetin and quercetin-3-O-glucuronide are equally effective in ameliorating endothelial insulin resistance through inhibition of reactive oxygen species-associated inflammation. Molecular Nutrition & Food Research. [Link]

-

Zhang, Y., et al. (2021). Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. Food Chemistry. [Link]

-

Ali, H., et al. (2023). Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats. PMC. [Link]

-

Yan, M., et al. (2024). Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications. Frontiers in Endocrinology. [Link]

-

Sandilya, P., et al. (2025). Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies. springermedicine.com. [Link]

-

Wang, Y., et al. (2021). Quercetin Attenuates Diabetic Peripheral Neuropathy by Correcting Mitochondrial Abnormality via Activation of AMPK/PGC-1α Pathway in vivo and in vitro. PMC. [Link]

-

Kim, H. Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. [Link]

-

Le, K. A., & Hsiao, Y. H. (2020). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. MDPI. [Link]

-

Liu, X., et al. (2022). Quercetin improves the adipose inflammatory response and insulin signaling to reduce "real-world" particulate matter-induced insulin resistance. Food & Function. [Link]

-

Zhang, Y., et al. (2021). Investigation on the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. ResearchGate. [Link]

-

Julson, E. (2023). 17 Foods to Lower Your Blood Sugar. Healthline. [Link]

-

Zhang, Y., et al. (2023). Quercetin-3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside Isolated from Eucommia ulmoides Leaf Relieves Insulin Resistance in HepG2 Cells via the IRS-1/PI3K/Akt/GSK-3β Pathway. Biological & Pharmaceutical Bulletin. [Link]

-

Labban, L., et al. (2023). Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies. PMC. [Link]

-

Bardy, G., et al. (2013). Quercetin induces insulin secretion by direct activation of L-type calcium channels in pancreatic beta cells. PMC. [Link]

-

Gothai, S., et al. (2023). Quercetin-3- O-rutinoside from Moringa oleifera Downregulates Adipogenesis and Lipid Accumulation and Improves Glucose Uptake by Activation of AMPK/Glut-4 in 3T3-L1 Cells. Applied Biochemistry and Biotechnology. [Link]

Sources

- 1. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antidiabetic Potential of Quercetin: Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin as an Anti-Diabetic Agent in Rodents—Is It Worth Testing in Humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin for managing type 2 diabetes and its complications, an insight into multitarget therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 17 Foods to Lower Your Blood Sugar [healthline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of AMP-activated protein kinase and enhancement of basal glucose uptake in muscle cells by quercetin and quercetin glycosides, active principles of the antidiabetic medicinal plant Vaccinium vitis-idaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line [frontiersin.org]

- 13. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

- 14. Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management [nrfhh.com]

- 15. Quercetin Attenuates Diabetic Peripheral Neuropathy by Correcting Mitochondrial Abnormality via Activation of AMPK/PGC-1α Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quercetin-3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside Isolated from Eucommia ulmoides Leaf Relieves Insulin Resistance in HepG2 Cells via the IRS-1/PI3K/Akt/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quercetin ameliorates hyperglycemia and dyslipidemia and improves antioxidant status in type 2 diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quercetin induces insulin secretion by direct activation of L-type calcium channels in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Diabetes | Effect of Quercetin on inflammatory markers in diabetes mellitus: a systematic review and meta-analysis of animal studies | springermedicine.com [springermedicine.com]

- 25. A rapid and sensitive LC-MS/MS method for quantification of quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Improvement and Validation of an Analytical Method for Quercetin-3-𝑜-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench [agris.fao.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

Quercetin-3-gentiobioside CAS number and synonyms

An In-depth Technical Guide to Quercetin-3-gentiobioside

Abstract: This technical guide provides a comprehensive overview of Quercetin-3-gentiobioside, a flavonoid glycoside of significant interest to the scientific and drug development communities. The document delineates its chemical identity, physicochemical properties, and known biological activities, with a particular focus on its role as an inhibitor of the polyol pathway. Detailed analytical methodologies and experimental protocols are presented to equip researchers with the practical knowledge required for its study and application. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Chemical Identification and Nomenclature

Quercetin-3-gentiobioside is a naturally occurring flavonoid, specifically a quercetin O-glycoside. It consists of a quercetin aglycone attached to a gentiobiose (a disaccharide of glucose) moiety at the 3-position hydroxyl group.[1] This structural feature is critical to its chemical properties and biological function.

Table 1: Chemical Identifiers for Quercetin-3-gentiobioside

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7431-83-6 | [2][3][4][5] |

| Molecular Formula | C27H30O17 | [3][6] |

| Molecular Weight | 626.52 g/mol | [3] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [1] |

| PubChem CID | 5320834, 13915961 | [1][6] |

| ChEBI ID | CHEBI:136778 |[1] |

Synonyms: The compound is known by several names in the literature, which is important for comprehensive database searching.[1][5]

-

Quercetin 3-O-gentiobioside

-

Quercetin 3-O-β-gentiobioside

-

3,3′,4′,5,7-Pentahydroxyflavone 3-gentiobioside

-

Quercetin 3-beta-gentiobioside[1]

Physicochemical Properties

Understanding the physicochemical properties of Quercetin-3-gentiobioside is essential for its extraction, purification, formulation, and analytical determination.

Table 2: Physicochemical Data for Quercetin-3-gentiobioside

| Property | Value | Notes / Source |

|---|---|---|

| Appearance | Likely a yellow powder, typical for flavonoids. | General knowledge |

| Melting Point | 205-207°C | [4] |

| Solubility | Slightly soluble in water.[7] Soluble in DMSO, Methanol, Ethanol.[2][8] | DMSO solubility reported at 90 mg/mL (143.65 mM).[2] |

| pKa (Predicted) | 6.17 ± 0.40 | [4] |

| Density (Predicted) | 1.89 ± 0.1 g/cm³ |[4] |

Biological Activity and Mechanism of Action

Quercetin-3-gentiobioside has garnered significant attention for its potential therapeutic applications, primarily stemming from its inhibitory effects on key enzymatic pathways implicated in chronic diseases.

Inhibition of the Polyol Pathway

The primary and most well-documented biological activity of Quercetin-3-gentiobioside is its role as an inhibitor of Aldose Reductase (AR) and the subsequent formation of Advanced Glycation Endproducts (AGEs).[2][8][9] This is critically relevant in the context of diabetic complications.

Causality: In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol. Sorbitol accumulation leads to osmotic stress, while the consumption of the cofactor NADPH results in oxidative stress. These cellular stresses are major contributors to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting AR, Quercetin-3-gentiobioside directly mitigates this pathological cascade.[8] The reduction in intracellular sugars also leads to a decrease in the formation of AGEs, which are proteins or lipids that become glycated after exposure to sugars and contribute to inflammation and vascular damage.[8][9]

Caption: Quercetin-3-gentiobioside inhibits Aldose Reductase and AGEs formation.

Antioxidant and Anti-inflammatory Properties

As a flavonoid, Quercetin-3-gentiobioside possesses inherent antioxidant properties, which are valuable for mitigating the oxidative stress associated with various chronic conditions.[10] While less specific than its AR inhibition, this free-radical scavenging ability contributes to its overall cytoprotective profile. Its potential anti-inflammatory effects are also under investigation, likely linked to its ability to modulate inflammatory signaling pathways.[10]

Analytical Methodologies

Accurate and precise quantification of Quercetin-3-gentiobioside in various matrices, from plant extracts to biological samples, is fundamental for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.[11][12]

Standard HPLC Protocol for Quantification

This protocol is a synthesized example based on established methods for analyzing Quercetin-3-gentiobioside and related glycosides.[11][12]

Step 1: Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh ~1 mg of pure Quercetin-3-gentiobioside standard and dissolve in 1 mL of HPLC-grade methanol or DMSO to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation (e.g., Plant Material): a. Homogenize and dry the plant material (e.g., Abelmoschus esculentus powder).[11] b. Perform a solvent extraction (e.g., sonication with 70% ethanol) to extract the flavonoids. c. Centrifuge the extract to pellet solid debris. d. Filter the supernatant through a 0.45 µm syringe filter prior to injection to protect the HPLC column.

Step 2: Chromatographic Conditions

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient elution is typically used to separate complex mixtures.

-

Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid (to ensure sharp peaks).

-

Solvent B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set at the maximum absorbance for Quercetin-3-gentiobioside, approximately 354 nm.[12]

-

Injection Volume: 10-20 µL.

Step 3: Method Validation (ICH Guidelines) [11]

-

Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.[11]

-

Precision: Perform repeated injections of a single sample on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be below 5%.[11]

-

Accuracy: Use a standard addition method by spiking a sample of known concentration with a known amount of standard. The recovery should be within an acceptable range (e.g., 95-105%).[11]

-

Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For Quercetin-3-gentiobioside, reported values are around 0.24 µg/mL (LOD) and 0.71 µg/mL (LOQ).[11]

Caption: A typical workflow for the quantification of Quercetin-3-gentiobioside.

Natural Occurrence

Quercetin-3-gentiobioside is found in a variety of plant species, highlighting its role as a secondary metabolite. Its presence in edible plants makes it a component of the human diet.

-

Abelmoschus esculentus (Okra) [11]

-

Phyllanthus virgatus [1]

-

Fagonia glutinosa [1]

-

Guava [7]

-

Soy Bean [7]

-

Opium Poppy [7]

Conclusion

Quercetin-3-gentiobioside is a flavonoid glycoside with well-defined chemical properties and significant, therapeutically relevant biological activities. Its potent inhibition of aldose reductase and AGEs formation positions it as a compelling candidate for further investigation in the management of diabetic complications. The robust analytical methods available for its quantification enable rigorous scientific inquiry and quality control. This guide provides the foundational knowledge for researchers and drug development professionals to effectively work with and explore the potential of this promising natural compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5320834, Quercetin 3-O-gentiobioside. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13915961, Quercetin-3-gentiobioside. Retrieved from PubChem. [Link]

-

FooDB. (2010). Showing Compound Quercetin 3-gentiobioside (FDB017098). Retrieved from FooDB website. [Link]

-

LookChem. (n.d.). Cas 7431-83-6, quercetin 3-O-gentobioside. Retrieved from LookChem website. [Link]

-

Chemsrc. (2025). Quercetin-3-gentiobioside. Retrieved from Chemsrc website. [Link]

-

Han, X.G., et al. (2022). Improvement and Validation of an Analytical Method for Quercetin-3-o-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench. FAO AGRIS. [Link]

-

ResearchGate. (n.d.). Quantitative HPLC analysis of quercetin-3-O-gentiobioside and myricetin in RO and DL. Retrieved from ResearchGate. [Link]

-

MySkinRecipes. (n.d.). Quercetin 3-gentiobioside. Retrieved from MySkinRecipes website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90657553, quercetin 3-O-gentiobioside-7-O-rhamnoside. Retrieved from PubChem. [Link]

-

El-Sayed, S. M., et al. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. PubMed. [Link]

-

Razavi, S. M., et al. (2009). Biological activity of quercetin-3-O-glucoside, a known plant flavonoid. PubMed. [Link]

-

ResearchGate. (n.d.). The structure of quercetin-3-O-gentiobiopyranoside.... Retrieved from ResearchGate. [Link]

-

Emilia, S., et al. (n.d.). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Galore International Journal of Health Sciences and Research. [Link]

Sources

- 1. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin 3-gentiobioside | Reductase | TargetMol [targetmol.com]

- 3. Quercetin 3-gentiobioside supplier | CAS No :7431-83-6 | AOBIOUS [aobious.com]

- 4. Cas 7431-83-6,quercetin 3-O-gentobioside | lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]

- 8. Quercetin-3-gentiobioside | CAS:7431-83-6 | Manufacturer ChemFaces [chemfaces.com]

- 9. Quercetin-3-gentiobioside | CAS#:7431-83-6 | Chemsrc [chemsrc.com]

- 10. Quercetin 3-gentiobioside [myskinrecipes.com]

- 11. Improvement and Validation of an Analytical Method for Quercetin-3-𝑜-gentiobioside and Isoquercitrin in Abelmoschus esculentus L. Moench [agris.fao.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Quercetin-3-O-gentiobioside and Derivatives

Abstract & Strategic Overview

Quercetin-3-O-gentiobioside (Q3G ) is a rare but pharmacologically potent flavonoid glycoside found in Abelmoschus esculentus (Okra) and Allium species.[1] Structurally, it consists of the aglycone quercetin conjugated at the C3 position to gentiobiose (

This guide details two validated protocols for the synthesis of Q3G:

-

Total Chemical Synthesis: Utilizing Phase Transfer Catalysis (PTC) for high regioselectivity at the C3 position.

-

Chemo-Enzymatic Synthesis: A "green" route utilizing biocatalytic transglycosylation.[1]

Synthesis Decision Matrix

| Feature | Protocol A: Chemical Synthesis (PTC) | Protocol B: Chemo-Enzymatic |

| Primary Mechanism | Nucleophilic substitution ( | Biocatalytic transglycosylation |

| Regioselectivity | High (controlled by protecting groups/conditions) | Moderate (Enzyme specificity dependent) |

| Yield | 40–60% (Overall) | 20–35% (Equilibrium limited) |

| Purity Profile | High (defined stereochemistry) | Complex (requires rigorous HPLC purification) |

| Scalability | Linear scalability (Gram scale) | Volume limited (Milligram scale) |

Strategic Visualization

The following diagram outlines the critical pathways for synthesizing Q3G, highlighting the divergence between chemical and enzymatic methodologies.

Figure 1: Convergent synthetic pathways for Quercetin-3-gentiobioside.[1] The chemical route (Red/Yellow) offers structural certainty, while the enzymatic route (Green) utilizes sequential glycosylation.

Protocol A: Chemical Synthesis (Phase Transfer Catalysis)